molecular formula C12H10ClN3 B8581854 4-[(E)-(4-Chlorophenyl)diazenyl]aniline CAS No. 2298-16-0

4-[(E)-(4-Chlorophenyl)diazenyl]aniline

Cat. No.: B8581854
CAS No.: 2298-16-0
M. Wt: 231.68 g/mol
InChI Key: ZLPGRYNWNGGMFD-UHFFFAOYSA-N
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Description

4-[(E)-(4-Chlorophenyl)diazenyl]aniline, with the molecular formula C13H12ClN3O and a molecular weight of 261.71 g/mol, is a distinct diazenyl compound of high interest in chemical research . In its solid-state, the molecule adopts a trans (E) geometry about the N=N double bond, with the two aromatic rings forming a dihedral angle of 22.20°, which can influence its packing and electronic properties . The crystal structure is stabilized by intermolecular N-H...O hydrogen bonds, leading to the formation of chain-like polymers, and further connected via weak C-H...N interactions into a two-dimensional framework . This compound serves as a valuable precursor and structural motif in the synthesis of coordination compounds and complex organic molecules, with relevance to the development of azo dyes and other functional materials . Researchers utilize this chemical as a building block to explore self-assembly processes and non-covalent interactions in crystal engineering. As a verified chemical entity, it provides a reliable platform for method development and structural studies. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the relevant safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

CAS No.

2298-16-0

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]aniline

InChI

InChI=1S/C12H10ClN3/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,14H2

InChI Key

ZLPGRYNWNGGMFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis and Dye Technology

One of the primary applications of 4-[(E)-(4-Chlorophenyl)diazenyl]aniline is in the synthesis of azo dyes. Azo compounds are characterized by the presence of a diazo group (N=N-N=N-), which imparts vivid colors to textiles and other materials. The compound serves as a precursor for various azo dyes, which are widely used in the textile industry due to their stability and vibrant hues.

The compound has also been investigated for its potential anticancer properties. A study focused on synthesizing derivatives of halophenyl diazenyl compounds demonstrated that certain derivatives exhibited significant cytotoxicity against nasopharyngeal cancer cell lines .

Case Study: Anticancer Activity

In this research, 4-[(E)-(Fluorophenyl)diazenyl]phenol was noted for its high anticancer activity against NPC HK-1 cell lines when compared to other synthesized compounds. This suggests that modifications to the diazenyl structure can enhance biological activity .

Compound Activity Against NPC HK-1 (%) Cytotoxicity Level
4-[(E)-(Fluorophenyl)diazenyl]phenolHighLow
Aspirin derivative with diazenyl groupModerateModerate

This indicates the potential for developing new anticancer agents based on the diazenyl structure.

Biological Safety and Environmental Impact

Research into the environmental impact of azo dyes has led to a focus on green chemistry approaches for their synthesis. The use of safer, eco-friendly methods is crucial due to concerns about the toxicity associated with traditional azo dye production methods. A recent study emphasized using mild acidic agents for azo dye synthesis, which minimizes environmental hazards while maintaining high yields .

Synthesis Method Comparison

Method Yield (%) Environmental Impact
Traditional azo dye synthesisVariableHigh
Green synthesis with saccharin84-90Low

The green synthesis method not only improves safety but also enhances sustainability in chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., –OCH₃) increase yields due to enhanced resonance stabilization of intermediates .
  • Electron-withdrawing groups (e.g., –Cl, –Br) reduce yields, likely due to steric hindrance or reduced electron density at the coupling site .

Physical and Spectral Properties

Substituents influence melting points, solubility, and spectroscopic signatures:

Compound Name Melting Point (°C) IR (N=N stretch, cm⁻¹) NMR Shifts (¹H/¹³C) Source Evidence
4-[(4-Chlorophenyl)diazenyl]aniline Not reported 3050–3010 δ 7.8–6.8 (aromatic protons) [1, 2]
4-[(4-Hydroxyphenyl)diazenyl]phenol (A-3H) 154–156 3280 (–OH), 1600 (C=C) δ 10.2 (–OH) [6]
4-[(4-Methoxyphenyl)diazenyl]aniline Not reported 1604 (C=N) δ 3.8 (–OCH₃) [7]
4-[(4-Chlorophenyl)diazenyl]-3-methoxyaniline Not reported δ 3.9 (–OCH₃) [17]

Key Observations :

  • Hydroxyl substituents (e.g., A-3H) exhibit strong hydrogen bonding, elevating melting points .
  • Methoxy groups introduce distinct NMR signals (δ ~3.8–3.9 ppm) and IR peaks for C–O stretches .
Material Science
  • 4-[(4-Chlorophenyl)diazenyl]aniline : Used in Langmuir-Blodgett (LB) films for photoresponsive devices. Its planar structure facilitates H-aggregation, enhancing photoconductivity .
  • 4-[(4-Hexadecylphenyl)diazenyl]aniline (AZO-2) : Forms stable LB films with liquid crystalline properties due to long alkyl chains .
  • 4-[(4-Methoxyphenyl)diazenyl]aniline : Serves as a precursor for cationic surfactants and Schiff base complexes .

Structural and Electronic Effects

  • Electron-Withdrawing Groups (–Cl, –NO₂): Increase thermal stability and redox activity, making these compounds suitable for electrochemical applications .
  • Electron-Donating Groups (–OCH₃, –OH) : Enhance solubility in polar solvents and optical properties (e.g., fluorescence) .

Preparation Methods

Diazotization of 4-Chloroaniline

4-Chloroaniline is dissolved in hydrochloric acid (HCl) to form its hydrochloride salt. A cold aqueous solution of sodium nitrite (NaNO₂) is then added dropwise at temperatures maintained below 5°C to prevent premature decomposition. The diazotization reaction proceeds as follows:

4-ClC₆H₄NH₂ + NaNO₂ + 2 HCl → 4-ClC₆H₄N₂⁺Cl⁻ + NaCl + 2 H₂O\text{4-ClC₆H₄NH₂ + NaNO₂ + 2 HCl → 4-ClC₆H₄N₂⁺Cl⁻ + NaCl + 2 H₂O}

Key parameters include:

  • Acid concentration : Excess HCl (typically 2–3 equivalents) ensures protonation of the amine and stabilizes the diazonium salt.

  • Temperature : Ice baths (0–5°C) prevent side reactions such as diazoamino compound formation.

Coupling with Aniline

The freshly prepared diazonium salt is coupled with aniline in a weakly acidic to neutral medium (pH 4–5.5), often buffered with sodium acetate. The coupling reaction occurs at the para position of aniline’s amino group due to its strong activating effect:

4-ClC₆H₄N₂⁺ + C₆H₅NH₂ → 4-[(E)-(4-ClC₆H₄)diazenyl]C₆H₄NH₂ + H⁺\text{4-ClC₆H₄N₂⁺ + C₆H₅NH₂ → 4-[(E)-(4-ClC₆H₄)diazenyl]C₆H₄NH₂ + H⁺}

Optimization Insights :

  • Solvent systems : Ethanol-water mixtures are preferred for their ability to dissolve both reactants and precipitate the product.

  • Reaction time : Stirring for 1–2 hours at 0–5°C yields optimal results, with extended periods leading to byproduct formation.

  • Yield : Reported yields for analogous azo compounds range from 70% to 85%.

Alternative Synthetic Approaches

Catalytic Olefination Strategies

Recent studies have explored catalytic methods to enhance selectivity and efficiency. For example, Mukhtarova et al. demonstrated the use of copper(I) chloride (CuCl) and tetramethylethylenediamine (TMEDA) in dichloromethane to facilitate olefination reactions. While this method was applied to dichlorodiazadien dyes, its principles could be adapted for this compound synthesis by substituting the coupling component.

Advantages :

  • Higher regioselectivity due to catalyst-controlled pathways.

  • Reduced reaction times (1.5 hours vs. traditional 24 hours).

Challenges :

  • Requires rigorous purification via column chromatography.

Reaction Optimization and Critical Parameters

pH and Temperature Effects

The coupling reaction’s success hinges on maintaining a pH of 4–5.5. Deviations outside this range promote side reactions:

  • pH < 4 : Protonation of aniline’s amino group reduces its nucleophilicity, slowing coupling.

  • pH > 6 : Diazonium salt decomposition accelerates, forming phenolic byproducts.

Temperature control during diazotization (-5°C to 5°C) and coupling (0–10°C) is critical to prevent thermal degradation.

Solvent Selection

Solvent SystemAdvantagesLimitations
Ethanol-WaterHigh product solubility; easy recrystallizationLimited to polar reactants
DichloromethaneCompatible with catalytic methodsRequires post-reaction extraction
Acetic AcidStabilizes diazonium saltsCorrosive; difficult handling

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Azo group (-N=N-) stretching vibrations appear at 1486–1563 cm⁻¹. Aromatic C-H and C-Cl stretches are observed at 2922 cm⁻¹ and 667–835 cm⁻¹, respectively.

  • ¹H NMR : Aromatic protons resonate at δ 7.0–8.4 ppm, with integration confirming substitution patterns.

  • UV-Vis : Strong absorbance at 240–400 nm due to π→π* transitions in the azo chromophore.

Thermal Stability

Thermogravimetric analysis (TGA) of related azo compounds reveals decomposition onset temperatures of 200–250°C, indicating moderate thermal stability.

Industrial and Research Applications

While primarily a research chemical, this compound’s structural features make it a candidate for:

  • Dye industries : As a chromophore in azodyes.

  • Coordination chemistry : Ligand for transition metal complexes (e.g., Cu(II), Co(II)).

  • Pharmaceutical intermediates : Potential antimicrobial and anticancer applications .

Q & A

Q. What are the optimized synthetic routes for 4-[(E)-(4-Chlorophenyl)diazenyl]aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically starts with diazotization of 4-chloroaniline followed by coupling with aniline derivatives. Key factors affecting yield include:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring reduce steric hindrance but may lower yields due to competing side reactions. For example, a 26% yield was reported for (E)-4-((4-chlorophenyl)diazenyl)-2,5-dimethoxyaniline using flash column chromatography .
  • Purification : Flash column chromatography is critical for isolating pure products, especially when methoxy or halogen substituents are present .
  • Temperature control : Diazotization at 0–5°C minimizes decomposition of intermediates .

Q. Table 1: Comparative Synthesis Yields

Substituent(s)YieldPurification MethodReference
4-Cl, 2,5-dimethoxy26%Flash column
4-Cl (pyrazole-based)90%Recrystallization
Long alkyl chains (C9–C14)81–90%Solvent extraction

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • FTIR : The N=N stretching vibration appears at 1604–1451 cm⁻¹, while aromatic C-H stretches occur at 3050–3010 cm⁻¹ .
  • NMR : In 1H^1H-NMR, the aromatic protons adjacent to the diazenyl group show deshielding (δ 7.5–8.2 ppm). Methoxy substituents resonate at δ 3.8–3.9 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, with fragmentation patterns indicating loss of Cl or substituent groups .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for diazenyl compounds be resolved?

Methodological Answer: Discrepancies in N=N bond FTIR peaks (e.g., 1451–1604 cm⁻¹ vs. 1500–1580 cm⁻¹ in other studies) arise from:

  • Conjugation effects : Electron-donating substituents (e.g., methoxy) reduce N=N bond order, lowering absorption frequencies .
  • Sample state : Solid-state vs. solution-phase IR measurements may shift peaks due to crystallinity or solvent interactions .
  • Validation : Cross-reference with 1H^1H-NMR coupling constants (e.g., J = 8–10 Hz for trans-diazenyl protons) to confirm structural assignments .

Q. What strategies improve the application of this compound in functional materials?

Methodological Answer:

  • Liquid Crystals : Introduce alkyloxy chains (e.g., C9–C14) to enhance mesomorphic behavior. Melting points (124–130°C) and phase transitions are characterized via differential scanning calorimetry (DSC) .
  • Optical Imaging : Coordinate with lanthanide ions (e.g., Eu³⁺) to exploit near-infrared emission. Monitor ligand-to-metal charge transfer via UV-Vis and luminescence spectroscopy .
  • Polymer Nanocomposites : Modify bentonite clay by intercalating diazenyl derivatives. Use X-ray diffraction (XRD) to confirm layer spacing changes .

Q. Table 2: Key Properties for Material Applications

ApplicationFunctional Group AddedKey Characterization TechniqueReference
Liquid CrystalsAlkyloxy chains (C9–C14)DSC, Polarized Optical Microscopy
Optical ProbesLanthanide complexesLuminescence Spectroscopy
NanocompositesAmmonium modificationsXRD, FTIR

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., 2,5-dimethoxy) hinder Suzuki-Miyaura coupling. Use Pd catalysts with large ligands (e.g., XPhos) to improve efficiency .
  • Electronic Effects : The electron-withdrawing Cl group activates the diazenyl moiety for nucleophilic substitution. Monitor reaction progress via TLC and 13C^{13}C-NMR to detect intermediate formation .

Q. What safety protocols are essential when handling diazenyl aniline derivatives?

Methodological Answer:

  • Toxicity : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact, as aromatic amines are potential carcinogens .
  • Waste Disposal : Quench reactive intermediates (e.g., diazonium salts) with urea before disposal to prevent explosive hazards .

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